2-Bromo-6-(trifluoromethyl)aniline
Overview
Description
2-Bromo-6-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an aniline ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nitration and Reduction:
- The synthesis of 2-Bromo-6-(trifluoromethyl)aniline can begin with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline derivative .
Reaction Conditions: The nitration step typically involves the use of concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using reducing agents such as iron or tin in hydrochloric acid.
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Bromination:
- The bromination of aniline derivatives can be achieved using bromine in the presence of a suitable catalyst .
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures, with the bromine being added slowly to control the reaction rate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- 2-Bromo-6-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions: Typical reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions. The reaction is usually carried out at elevated temperatures.
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Oxidation Reactions:
- The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used .
Common Reagents and Conditions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, and the reactions are typically conducted in acidic or basic media.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce nitro or nitroso compounds .
Scientific Research Applications
Chemistry:
- 2-Bromo-6-(trifluoromethyl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
- The compound has been investigated for its potential biological activities, including its use as an intermediate in the synthesis of biologically active molecules .
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials .
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 2-Bromo-6-(trifluoromethyl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and oxidation reactions .
- In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison:
- Compared to similar compounds, 2-Bromo-6-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aniline ring. This unique structure influences its reactivity and the types of reactions it can undergo .
- The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSYRDIUPNIUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207158 | |
Record name | 2-Bromo-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58458-13-2 | |
Record name | 2-Bromo-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58458-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058458132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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